molecular formula C14H22N4O2S B7028851 N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide

N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide

Cat. No.: B7028851
M. Wt: 310.42 g/mol
InChI Key: BFOGJXRGDNNIKM-UHFFFAOYSA-N
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Description

N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a carboxamide group

Properties

IUPAC Name

N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-2-5-15-13(19)8-18-6-3-11(4-7-18)17-14(20)12-9-21-10-16-12/h9-11H,2-8H2,1H3,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOGJXRGDNNIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1CCC(CC1)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted to form the piperidine structure.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Piperidine and Thiazole Rings: The piperidine intermediate is then coupled with the thiazole intermediate through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and solvent systems used in each step. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. It may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its applications in material science and chemical manufacturing are also of interest.

Mechanism of Action

The mechanism of action of N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in a disease pathway, thereby reducing the progression of the disease.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-oxo-2-(methylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide: Similar structure but with a methyl group instead of a propyl group.

    N-[1-[2-oxo-2-(ethylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of N-[1-[2-oxo-2-(propylamino)ethyl]piperidin-4-yl]-1,3-thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propyl group may confer different pharmacokinetic properties compared to its methyl or ethyl analogs, potentially leading to improved efficacy or reduced side effects in therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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